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molecular formula C13H13N B1593851 1,2,3,4-Tetrahydroacridine CAS No. 3295-64-5

1,2,3,4-Tetrahydroacridine

Cat. No. B1593851
M. Wt: 183.25 g/mol
InChI Key: RXBYRTSOWREATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05391553

Procedure details

7-(1,1-Dimethylethyl)-9-hydroxy-1,2,3,4-tetrahydroacridine (9.46 g) was refluxed for 30 minutes in 50 ml of POCl3. The volatiles were evaporated and the residue was distributed between aqueous NH3 and Et2O. Concentration of the organic phase gave 8.24 g of 9-chloro-7-1,1-dimethylethyl)-1,2,3,4-tetrahydroacridine.
Quantity
9.46 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([C:5]1[CH:18]=[C:17]2[C:8]([N:9]=[C:10]3[C:15](=[C:16]2O)[CH2:14][CH2:13][CH2:12][CH2:11]3)=[CH:7][CH:6]=1)(C)C>O=P(Cl)(Cl)Cl>[CH2:14]1[C:15]2[C:10](=[N:9][C:8]3[C:17]([CH:16]=2)=[CH:18][CH:5]=[CH:6][CH:7]=3)[CH2:11][CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
9.46 g
Type
reactant
Smiles
CC(C)(C)C1=CC=C2N=C3CCCCC3=C(C2=C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated

Outcomes

Product
Name
Type
product
Smiles
C1CCCC2=NC3=CC=CC=C3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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